PPAR(alpha)-MO-1 PPAR(alpha)-MO-1 PPARα-MO-1 is a potent PPARα modulator extracted from patent WO/2004/110982A1, formula I.
Brand Name: Vulcanchem
CAS No.: 810677-36-2
VCID: VC0007036
InChI: InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)
SMILES: CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
Molecular Formula: C₂₇H₃₇NO₅
Molecular Weight: 455.6 g/mol

PPAR(alpha)-MO-1

CAS No.: 810677-36-2

Inhibitors

VCID: VC0007036

Molecular Formula: C₂₇H₃₇NO₅

Molecular Weight: 455.6 g/mol

PPAR(alpha)-MO-1 - 810677-36-2

CAS No. 810677-36-2
Product Name PPAR(alpha)-MO-1
Molecular Formula C₂₇H₃₇NO₅
Molecular Weight 455.6 g/mol
IUPAC Name 2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid
Standard InChI InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)
Standard InChIKey VFYAWARECOZRBD-UHFFFAOYSA-N
SMILES CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
Canonical SMILES CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
Description PPARα-MO-1 is a potent PPARα modulator extracted from patent WO/2004/110982A1, formula I.
Reference [1]. WO/2004/110982A1
PubChem Compound 17979035
Last Modified Nov 11 2021
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